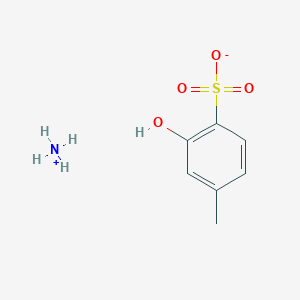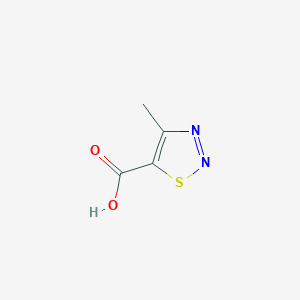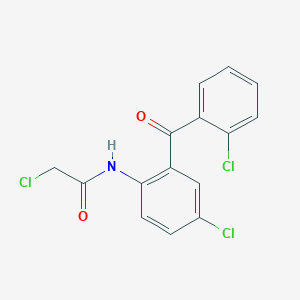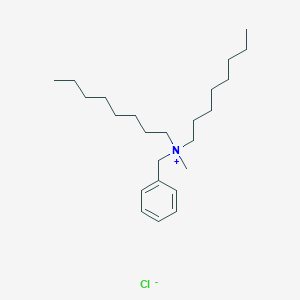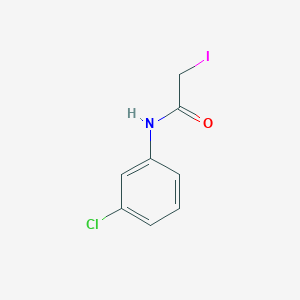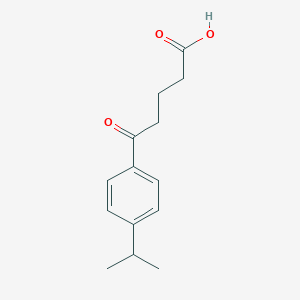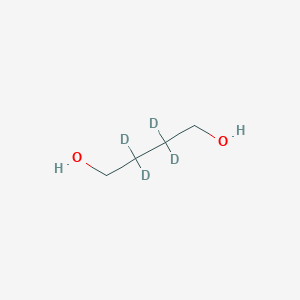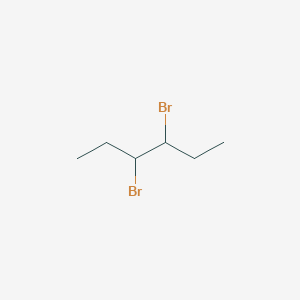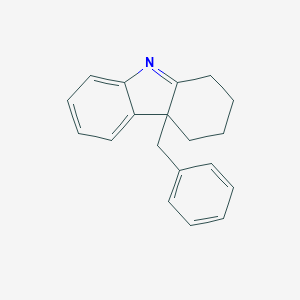
4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole is a chemical compound that belongs to the carbazole family. It has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole is not fully understood. However, studies have shown that it exhibits its biological activities through the modulation of various cellular pathways, including the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole exhibits various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. Additionally, it has been shown to have a neuroprotective effect and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole is its ease of synthesis. Additionally, it exhibits promising biological activities, making it a potential candidate for drug development. However, one of the limitations is the lack of understanding of its mechanism of action, which hinders its further development.
Orientations Futures
There are several future directions for the research of 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole. One of the potential directions is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent for the treatment of various diseases. Furthermore, the development of more efficient and sustainable synthesis methods for 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole is also an area of interest for future research.
Conclusion:
In conclusion, 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole is a promising chemical compound that exhibits various biological activities. Its ease of synthesis and potential applications in various fields make it an attractive candidate for further research. However, further studies are needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole involves the condensation of benzaldehyde and 2,3,4,4a-tetrahydrocarbazole in the presence of a Lewis acid catalyst. The reaction takes place under mild conditions and yields the desired product in good to excellent yields. The synthesis method is relatively simple and can be easily scaled up for industrial applications.
Applications De Recherche Scientifique
4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, anti-inflammatory agent, and antioxidant. Additionally, it has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propriétés
Numéro CAS |
18781-55-0 |
|---|---|
Nom du produit |
4a-Benzyl-2,3,4,4a-tetrahydro-1H-carbazole |
Formule moléculaire |
C19H19N |
Poids moléculaire |
261.4 g/mol |
Nom IUPAC |
4a-benzyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C19H19N/c1-2-8-15(9-3-1)14-19-13-7-6-12-18(19)20-17-11-5-4-10-16(17)19/h1-5,8-11H,6-7,12-14H2 |
Clé InChI |
IVAFBKIPTMVYLN-UHFFFAOYSA-N |
SMILES |
C1CCC2(C(=NC3=CC=CC=C32)C1)CC4=CC=CC=C4 |
SMILES canonique |
C1CCC2(C(=NC3=CC=CC=C32)C1)CC4=CC=CC=C4 |
Synonymes |
4a-benzyl-2,3,4,4a-tetrahydro-1H-carbazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



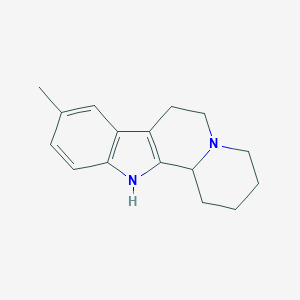
![(+)-1,5,5-Trimethyl-2-thiabicyclo[2.2.2]octane](/img/structure/B106727.png)
